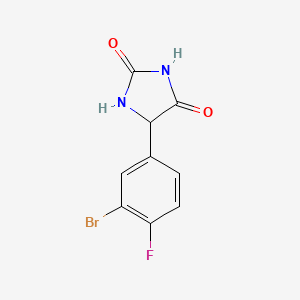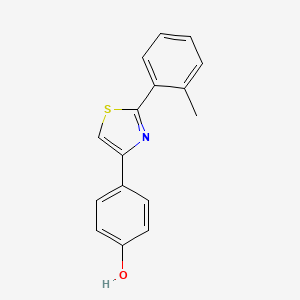
4-(2-(o-Tolyl)thiazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-(o-Tolyl)thiazol-4-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula of “this compound” is C16H13NOS .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved information, thiazole derivatives have been noted for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The average mass of “this compound” is 192.238 Da .Scientific Research Applications
Molecular Docking and Quantum Chemical Studies
4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a related compound, has been studied using molecular docking and quantum chemical calculations. This research provides insights into the molecular structure, vibrational spectra, and intramolecular charge transfer, contributing to understanding the biological effects of similar compounds (A. Viji et al., 2020).
Antibacterial Applications
A study on the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, which includes derivatives similar to 4-(2-(o-Tolyl)thiazol-4-yl)phenol, revealed their potential antibacterial activities. These compounds were characterized and tested for their efficacy against various bacteria, demonstrating their application in combating microbial infections (V. P. Landage et al., 2019).
Corrosion Inhibition
Compounds like this compound have been researched for their corrosion inhibition properties. One study focused on thiazoles as corrosion inhibitors of copper, revealing that such compounds could significantly reduce corrosion, making them valuable in materials science and engineering (R. Farahati et al., 2019).
Quantum Chemical and Molecular Dynamics in Corrosion Inhibition
A quantum chemical and molecular dynamics study highlighted the inhibition performance of thiazole derivatives, including compounds structurally similar to this compound, against corrosion of iron. This research underlines the potential of these compounds in protecting metals from corrosion (S. Kaya et al., 2016).
Future Directions
Thiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have broad pharmacological spectrum and are a fundamental part of some clinically applied drugs . Future research may focus on the design and structural modification of thiazole derivatives to develop potent drugs with lesser side effects .
Properties
IUPAC Name |
4-[2-(2-methylphenyl)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-4-2-3-5-14(11)16-17-15(10-19-16)12-6-8-13(18)9-7-12/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNONHBFSMQGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
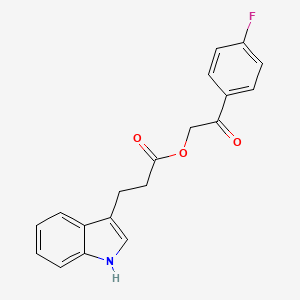
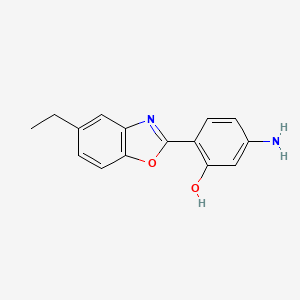

![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)

![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)
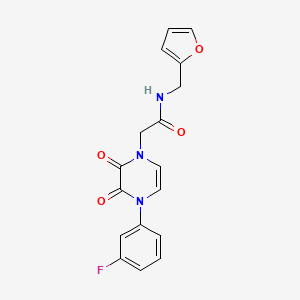
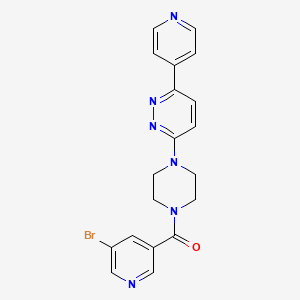
![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
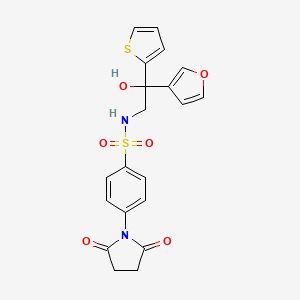
![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

